molecular formula C13H9Br2NO2 B310308 2,5-dibromo-N-(3-hydroxyphenyl)benzamide

2,5-dibromo-N-(3-hydroxyphenyl)benzamide

Cat. No. B310308
M. Wt: 371.02 g/mol
InChI Key: SJEUFZRERZDWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dibromo-N-(3-hydroxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is commonly referred to as DBH and is known for its unique properties and mechanisms of action.

Mechanism of Action

The mechanism of action of DBH is not fully understood but it is believed to act as an inhibitor of various enzymes such as tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DBH has also been shown to have antioxidant properties and to inhibit the formation of advanced glycation end-products (AGEs), which are involved in the development of diabetic complications.
Biochemical and Physiological Effects:
DBH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. DBH has also been shown to have anti-inflammatory properties and to reduce oxidative stress. In addition, DBH has been shown to improve cognitive function and to reduce the accumulation of beta-amyloid, which is involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using DBH in lab experiments is its ease of synthesis and purification. DBH is also stable under various experimental conditions, making it suitable for use in a wide range of experiments. However, one of the limitations of using DBH in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of DBH. One area of research is the development of DBH derivatives with improved properties and selectivity for specific enzymes or receptors. Another area of research is the study of the pharmacokinetics and pharmacodynamics of DBH in vivo, which can provide valuable information for its potential use as a therapeutic agent. Furthermore, the study of the structure-activity relationship of DBH can provide insights into its mechanism of action and aid in the development of more potent inhibitors.

Synthesis Methods

The synthesis of DBH involves the reaction of 2,5-dibromo-benzoic acid with 3-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure DBH.

Scientific Research Applications

DBH has been extensively used in various fields of research such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. DBH has also been used as a tool in the study of protein-ligand interactions and enzyme inhibition.

properties

Molecular Formula

C13H9Br2NO2

Molecular Weight

371.02 g/mol

IUPAC Name

2,5-dibromo-N-(3-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H9Br2NO2/c14-8-4-5-12(15)11(6-8)13(18)16-9-2-1-3-10(17)7-9/h1-7,17H,(H,16,18)

InChI Key

SJEUFZRERZDWAP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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